molecular formula C13H9N3O2S B13094062 Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate CAS No. 959245-23-9

Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate

Cat. No.: B13094062
CAS No.: 959245-23-9
M. Wt: 271.30 g/mol
InChI Key: HIFWBNCKIQYNJN-UHFFFAOYSA-N
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Description

Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C13H9N3O2S. This compound is known for its unique structure, which combines a pyrazine ring, a thieno[3,2-b]pyridine ring, and a carboxylate group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-thioxopyridine-3-carbonitrile with pyrazine derivatives in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl thieno[2,3-b]pyrazine-6-carboxylate
  • 7-(Methylsulfanyl)Thieno[2,3-b]Pyrazine-6-Carboxylic Acid
  • Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-ethoxy-

Uniqueness

Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate stands out due to its unique combination of a pyrazine ring and a thieno[3,2-b]pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific research applications .

Properties

CAS No.

959245-23-9

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

methyl 6-pyrazin-2-ylthieno[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C13H9N3O2S/c1-18-13(17)9-7-19-11-4-8(5-16-12(9)11)10-6-14-2-3-15-10/h2-7H,1H3

InChI Key

HIFWBNCKIQYNJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC2=C1N=CC(=C2)C3=NC=CN=C3

Origin of Product

United States

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